(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane
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Overview
Description
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[311]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Ethoxylation: The ethoxy group is added via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane
- (1R,5S,6r)-3-benzyl-6-propoxy-3-azabicyclo[3.1.1]heptane
- (1R,5S,6r)-3-benzyl-6-butoxy-3-azabicyclo[3.1.1]heptane
Uniqueness
The uniqueness of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane lies in its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties that make it suitable for particular applications.
Properties
IUPAC Name |
(1S,5R)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-17-15-13-8-14(15)11-16(10-13)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14+,15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPBTPFXWNTDK-YIONKMFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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